5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one chemical properties
5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one
Abstract
5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative of significant interest in medicinal chemistry and drug development. The 1-indanone scaffold is recognized as a privileged structure, appearing in a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] This guide provides a comprehensive overview of the chemical properties of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one, including its structural features, physicochemical characteristics, synthesis, reactivity, and spectroscopic profile. Drawing upon data from closely related analogs, this document offers predictive insights into its behavior and serves as a vital resource for researchers engaged in its synthesis, characterization, and application in drug discovery programs, particularly in the development of novel kinase inhibitors.[2]
Core Molecular Profile
Chemical Structure
The molecule features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with both a fluorine atom and a hydroxyl group, which are key to modulating its electronic properties and potential for hydrogen bonding in biological systems.
Caption: General workflow for 1-indanone synthesis via Friedel-Crafts cyclization.
Postulated Synthesis of 5-Fluoro-6-hydroxy-1-indanone
A plausible route to the title compound would involve the cyclization of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.
Step-by-Step Protocol:
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Preparation of Precursor: Synthesize 3-(3-fluoro-4-hydroxyphenyl)propanoic acid from commercially available 2-fluoro-phenol through a series of reactions such as protection of the hydroxyl group, followed by reactions to introduce the propanoic acid side chain.
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Cyclization: Add the precursor acid to an excess of polyphosphoric acid (PPA) under an inert atmosphere (e.g., Nitrogen or Argon).
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Heating: Heat the reaction mixture, typically between 80-140 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC). [3]4. Quenching: Upon completion, cool the mixture and carefully pour it onto crushed ice to quench the reaction and precipitate the product.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Key Reactivity
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Aromatic Ring: The electron-donating hydroxyl group and the electron-withdrawing fluorine atom influence the reactivity of the benzene ring towards electrophilic aromatic substitution. The positions ortho and para to the hydroxyl group are activated.
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Ketone Carbonyl: The ketone at the 1-position is susceptible to nucleophilic attack, allowing for the synthesis of various derivatives such as alcohols (via reduction), imines, and hydrazones.
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α-Methylene Group: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, enabling functionalization at the 2-position.
Spectroscopic Characterization
While specific spectra for 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one are not widely published, a detailed analysis can be predicted based on its structure and data from analogs like 5-fluoro-1-indanone. [4][5]
Caption: Workflow for the spectroscopic characterization of the target compound.
Proton NMR (¹H NMR)
The ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆ is expected to show the following signals:
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Aromatic Protons (2H): Two signals in the aromatic region (δ 6.5-7.5 ppm). The fluorine and hydroxyl groups will influence their chemical shifts and create complex splitting patterns (doublets or doublet of doublets).
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Methylene Protons (4H): Two triplets around δ 2.6-3.1 ppm, corresponding to the two CH₂ groups of the five-membered ring.
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Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, likely appearing above δ 5.0 ppm.
For comparison, the related compound 5-fluoro-1-indanone shows two methylene triplets and three aromatic protons. [5]The addition of the hydroxyl group at C6 in our target molecule replaces one aromatic proton with an OH group and shifts the remaining aromatic proton signals.
Carbon NMR (¹³C NMR)
The ¹³C NMR spectrum will be characterized by:
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Carbonyl Carbon: A signal in the downfield region, typically δ > 190 ppm.
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Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range. The carbons attached to fluorine and oxygen (C5 and C6) will show large shifts and C-F coupling will be observed for C5 and adjacent carbons.
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Methylene Carbons: Two signals in the aliphatic region, typically δ 25-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the conjugated ketone.
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C-F Stretch: An absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
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Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
The NIST database shows the gas-phase IR spectrum for 5-fluoro-1-indanone, which can serve as a reference for the indanone core vibrations. [4]
Mass Spectrometry
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Molecular Ion (M⁺): The exact mass is expected at m/z 166.0430, corresponding to the molecular formula C₉H₇FO₂.
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Fragmentation: Common fragmentation patterns for indanones include the loss of CO (M-28) and cleavage of the five-membered ring.
Biological and Pharmacological Context
The 1-indanone framework is a cornerstone in drug discovery. [1]Derivatives have shown a vast range of biological activities, making them attractive templates for designing new therapeutic agents.
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Kinase Inhibition: The planar structure of the indanone core, combined with its capacity for functionalization, makes it an ideal scaffold for developing protein kinase inhibitors. [2]Specifically, structures like 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one are being developed as a core to make hydrogen bonds with the kinase hinge region. [2]The 5-fluoro-6-hydroxy substitution pattern in our target molecule provides similar hydrogen bond donor (OH) and acceptor (O=C<, F, OH) sites, suggesting it is a promising candidate for this application.
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Other Applications: The broader class of 1-indanones has been investigated for antiviral, antibacterial, anticancer, and anti-inflammatory properties. [1]
Safety and Handling
No specific GHS classification is available for 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one. However, based on data for structurally similar compounds like 5-fluoro-1-indanone and other halogenated indanones, the following hazards should be assumed:[6][7][8]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautions:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a molecule with significant potential, primarily as a building block in the synthesis of pharmacologically active compounds. Its chemical properties are defined by the interplay of the rigid indanone core and the electronic effects of its fluoro and hydroxy substituents. This guide has provided a detailed, albeit partially predictive, technical overview of its structure, synthesis, reactivity, and spectroscopic features. The insights presented herein, grounded in the established chemistry of the 1-indanone class, offer a solid foundation for researchers aiming to explore the full potential of this valuable chemical entity.
References
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PubChem. (n.d.). 5-Fluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Difluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Difluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
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Sridhar, J., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1135–1139. Retrieved from [Link]
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Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Fluoro-1-indanone. John Wiley & Sons, Inc. Retrieved from [Link]
Sources
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(Hypothetical Structure Image)
(Hypothetical Structure Image)
(Hypothetical Structure Image)
(Hypothetical Structure Image)